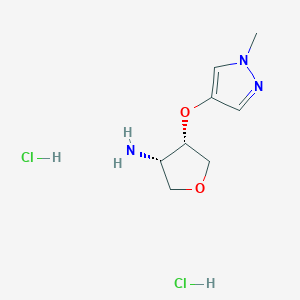
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride is a synthetic organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of a pyrazole ring attached to an oxolane ring, which is further substituted with an amine group. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to the Oxolane Ring: The pyrazole ring is then attached to the oxolane ring through an ether linkage. This can be achieved by reacting the pyrazole with an oxolane derivative in the presence of a suitable base.
Introduction of the Amine Group: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated oxolane derivative.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine
In medicine, (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine may have potential therapeutic applications. It could be investigated for its activity against various diseases, including its role as an enzyme inhibitor or receptor agonist/antagonist.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its properties make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine: A similar compound with slight structural variations.
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;monohydrochloride: A related compound with a different salt form.
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;hydrobromide: Another related compound with a different halide salt.
Uniqueness
The uniqueness of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride lies in its specific stereochemistry and the presence of the dihydrochloride salt. These features may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H15Cl2N3O2 |
|---|---|
Molekulargewicht |
256.13 g/mol |
IUPAC-Name |
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-3-6(2-10-11)13-8-5-12-4-7(8)9;;/h2-3,7-8H,4-5,9H2,1H3;2*1H/t7-,8+;;/m0../s1 |
InChI-Schlüssel |
LVKAVVRNJJNZFV-OXOJUWDDSA-N |
Isomerische SMILES |
CN1C=C(C=N1)O[C@@H]2COC[C@@H]2N.Cl.Cl |
Kanonische SMILES |
CN1C=C(C=N1)OC2COCC2N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


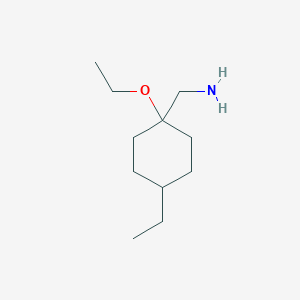
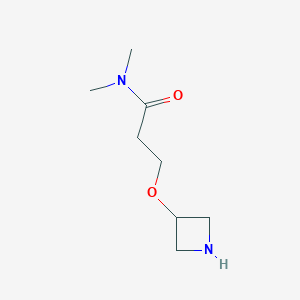
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)

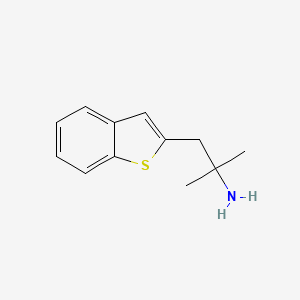
![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
amine](/img/structure/B13525012.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)

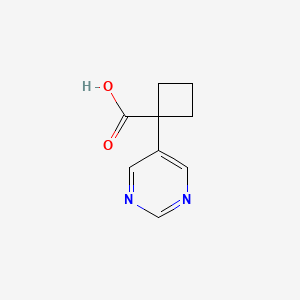
![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
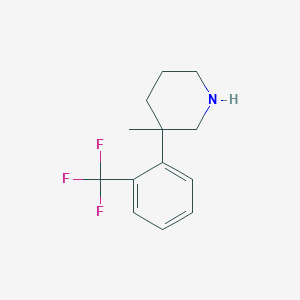
![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)
